molecular formula C19H24N2O4 B2533496 3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea CAS No. 1448037-84-0

3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2533496
CAS RN: 1448037-84-0
M. Wt: 344.411
InChI Key: BVNDZZRCZDTODT-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea is a chemical compound that has gained widespread attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been extensively studied for its biological activities.

Scientific Research Applications

Synthesis and Chemical Reactivity

3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea may be synthesized through reactions involving furan derivatives, urea, and tetrahydropyran, as part of broader research into novel pyridine and naphthyridine derivatives. Such compounds are of interest for their potential applications in synthesizing complex heterocyclic structures, which are common frameworks in many biologically active molecules. For instance, Abdelrazek et al. (2010) explored the dimerization reactions of furan derivatives in ethanol catalyzed by sodium ethoxide to afford dihydropyridinylidene derivatives, which could further react with arene diazonium salts and hydrazines to yield pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives, respectively (Abdelrazek et al., 2010).

Catalysis and Organic Synthesis

The research into 3-(2-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea-related compounds extends into catalysis and organic synthesis methods. For example, Ghorbani‐Vaghei et al. (2015) described a one-pot diastereoselective three-component reaction involving urea/thiourea and 2,3-dihydrofuran/3,4-dihydro-2H-pyran with aromatic aldehydes for the synthesis of furano and pyrano pyrimidinones (thiones), using novel reagents for efficient synthesis (Ghorbani‐Vaghei et al., 2015).

Novel Hydrogel Formations

Investigations into urea derivatives have also led to the development of new hydrogel materials. Lloyd and Steed (2011) studied 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the gelation properties being tunable by the anion identity, highlighting the potential of such compounds in creating materials with specific physical properties (Lloyd & Steed, 2011).

Application in Organic Electronics

The reactivity of furan and pyran derivatives under photochemical conditions suggests potential applications in organic electronics and photocatalysis. Ohashi et al. (1979) explored the photosubstitution of tetracyanobenzene by ethers like tetrahydrofuran and tetrahydropyran, leading to substitution products that could be relevant in the design of organic semiconductors or photovoltaic materials (Ohashi et al., 1979).

properties

IUPAC Name

3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-2-24-18-8-4-3-7-17(18)20-19(22)21(14-16-6-5-11-25-16)15-9-12-23-13-10-15/h3-8,11,15H,2,9-10,12-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNDZZRCZDTODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N(CC2=CC=CO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(tetrahydro-2H-pyran-4-yl)urea

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